

Synthesis of 1-(3,4-dimethoxybenzoyl)azepane: A Technical Guide

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Compound of Interest

Compound Name: 1-(3,4-dimethoxybenzoyl)azepane

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This in-depth technical guide details the synthesis of **1-(3,4-dimethoxybenzoyl)azepane**, a compound of interest in medicinal chemistry due to the prevalence of the azepane and dimethoxybenzoyl moieties in various pharmacologically active molecules. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant chemical data.

Introduction

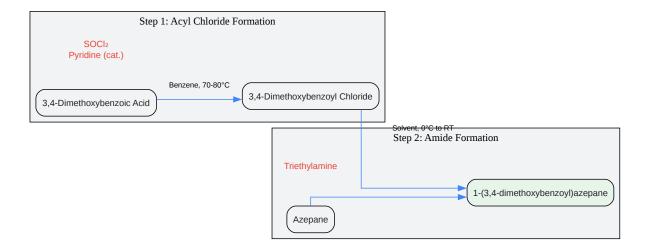
The synthesis of novel amide derivatives is a cornerstone of drug discovery and development. The target molecule, **1-(3,4-dimethoxybenzoyl)azepane**, incorporates two key structural features: the seven-membered saturated heterocyclic azepane ring and the 3,4-dimethoxybenzoyl group, derived from veratric acid. The azepane scaffold is a common feature in a variety of biologically active compounds, and the dimethoxybenzene motif is also present in numerous natural products and synthetic drugs. This guide outlines a reliable and efficient two-step synthesis for this compound.

Synthetic Pathway

The synthesis of **1-(3,4-dimethoxybenzoyl)azepane** is most effectively achieved through a two-step process. The first step involves the activation of the carboxylic acid group of 3,4-dimethoxybenzoic acid (also known as veratric acid) to form the more reactive acyl chloride



intermediate, 3,4-dimethoxybenzoyl chloride. The second step is the nucleophilic acyl substitution reaction of the acyl chloride with azepane to form the final amide product.



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Caption: Synthetic workflow for 1-(3,4-dimethoxybenzoyl)azepane.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and intermediates. Please note that specific experimental data for the final product, **1-(3,4-dimethoxybenzoyl)azepane**, such as yield and melting point, are not readily available in the cited literature and would need to be determined experimentally.

Table 1: Properties of Reactants and Intermediates



Compound	Formula	Molecular Weight (g/mol)	Melting Point (°C)
3,4-Dimethoxybenzoic Acid	C ₉ H ₁₀ O ₄	182.17	181-182
Thionyl Chloride	SOCl ₂	118.97	-104.5
Azepane	C ₆ H ₁₃ N	99.17	-35
3,4-Dimethoxybenzoyl Chloride	С9Н9СЮ3	200.62	70-73[1]

Table 2: Summary of Reaction Conditions

Step	Reaction	Key Reagents	Solvent	Temperat ure (°C)	Reaction Time	Reported Yield (%)
1	Acyl Chloride Formation	Thionyl chloride, Pyridine (catalytic)	Benzene	70-80	2 hours	~100[2]
2	Amide Formation	Azepane, Triethylami ne	Dichlorome thane	0 to Room Temp.	18 hours	Not Reported

Experimental Protocols

The following protocols are based on established procedures for the synthesis of aroyl chlorides and their subsequent reaction with amines.

Step 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

This procedure is adapted from a patented method for the synthesis of veratroyl chloride.[2]

Materials:

• 3,4-Dimethoxybenzoic acid (10.0 g, 54.9 mmol)



- Benzene (50 ml)
- Thionyl chloride (13 g, 109 mmol)
- Pyridine (2-3 drops)

Procedure:

- In a 100 ml two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 3,4-dimethoxybenzoic acid in 50 ml of benzene.
- Add 2 to 3 drops of pyridine to the solution.
- While stirring at room temperature, add 13 g of thionyl chloride dropwise over 3 minutes.
- Heat the reaction mixture to 70-80°C on a water bath and maintain this temperature for 2 hours under reflux with continuous stirring.
- After the reaction is complete, evaporate the solvent and excess thionyl chloride under reduced pressure to obtain 3,4-dimethoxybenzoyl chloride as a colorless powder. The reported yield for this step is quantitative.[2]

Step 2: Synthesis of 1-(3,4-dimethoxybenzoyl)azepane

This protocol is a general procedure for the acylation of amines with acid chlorides.[3]

Materials:

- 3,4-Dimethoxybenzoyl chloride (1.0 g, 4.98 mmol)
- Azepane (0.49 g, 4.98 mmol)
- Triethylamine (0.55 g, 5.48 mmol)
- Dichloromethane (or Chloroform) (20 ml)
- 10% Sodium Bicarbonate solution
- Water



Anhydrous Sodium Sulfate

Procedure:

- Dissolve 3,4-dimethoxybenzoyl chloride (1.0 g, 4.98 mmol) in 20 ml of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
- In a separate flask, prepare a solution of azepane (0.49 g, 4.98 mmol) and triethylamine (0.55 g, 5.48 mmol) in 10 ml of dichloromethane.
- Add the azepane solution dropwise to the stirred solution of 3,4-dimethoxybenzoyl chloride at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with 20 ml of 10% sodium bicarbonate solution, followed by 20 ml of water.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
- Evaporate the solvent under reduced pressure to yield the crude product.
- The crude **1-(3,4-dimethoxybenzoyl)azepane** can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological and Pharmacological Context

While there is no specific information available in the searched literature regarding the biological activity or signaling pathways of **1-(3,4-dimethoxybenzoyl)azepane**, the constituent moieties are of significant interest in medicinal chemistry.

 Azepane Ring: The azepane ring is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-Alzheimer's disease agents.[4]



• Dimethoxybenzoyl Moiety: The 3,4-dimethoxybenzoyl group is a feature of many natural products and synthetic compounds with diverse biological activities. For instance, compounds containing a methoxybenzoyl-aryl-thiazole core have been shown to act as microtubule inhibitors with potent anticancer activity.[5]

The synthesis of **1-(3,4-dimethoxybenzoyl)azepane** provides a novel compound that combines these two pharmacologically relevant motifs, making it a candidate for future biological screening and drug discovery efforts.

Conclusion

This technical guide provides a clear and actionable pathway for the synthesis of **1-(3,4-dimethoxybenzoyl)azepane**. The two-step synthesis, involving the formation of 3,4-dimethoxybenzoyl chloride followed by acylation of azepane, is based on well-established and reliable chemical transformations. While specific quantitative and characterization data for the final product are not currently available in the literature, the detailed protocols provided herein offer a solid foundation for its successful synthesis and subsequent investigation by researchers in the field of drug development.

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